molecular formula C11H18O4 B13620262 2-(2,2-Diethoxyacetyl)cyclopentan-1-one

2-(2,2-Diethoxyacetyl)cyclopentan-1-one

Cat. No.: B13620262
M. Wt: 214.26 g/mol
InChI Key: CKUODPVSYILWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Diethoxyacetyl)cyclopentan-1-one is a specialized cyclopentanone derivative offered for research and development purposes. This compound is structurally characterized by a cyclopentanone ring functionalized with a diethoxyacetyl group, making it a valuable bifunctional synthetic building block. The ketone group on the cyclopentane ring and the protected aldehyde (acetal) group provide two distinct reactive sites for chemical transformation, enabling researchers to explore complex molecular architectures through sequential reactions. This compound is primarily of interest in organic synthesis and medicinal chemistry as a key intermediate. Its structure suggests potential utility in the synthesis of more complex cyclic compounds, such as natural product analogs or proprietary chemical libraries. While the specific applications of this compound are research-dependent, analogous cyclopentanone derivatives are widely recognized as crucial intermediates in the development of fine chemicals, fragrances, and bioactive molecules . The diethoxyacetyl side chain can serve as a masked carbonyl functionality, which can be deprotected to an aldehyde under mild acidic conditions, offering a strategic handle for further chain elongation or cyclization. Application Notes: Researchers investigating novel reaction pathways, heterocyclic compound formation, or the synthesis of structurally complex targets may find this compound particularly useful. Its mechanism of action is not predefined but is instead a function of its reactivity as an intermediate in a multi-step synthesis. Safety Information: Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-(2,2-diethoxyacetyl)cyclopentan-1-one

InChI

InChI=1S/C11H18O4/c1-3-14-11(15-4-2)10(13)8-6-5-7-9(8)12/h8,11H,3-7H2,1-2H3

InChI Key

CKUODPVSYILWAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1CCCC1=O)OCC

Origin of Product

United States

Reactivity and Transformational Chemistry of 2 2,2 Diethoxyacetyl Cyclopentan 1 One

Reactions Involving the Cyclopentanone (B42830) Ketone Moiety

The cyclopentanone ring, with its electrophilic carbonyl carbon and adjacent enolizable protons, is the primary site for a variety of chemical reactions.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of the cyclopentanone is susceptible to attack by nucleophiles. These reactions can lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position. The stereochemical outcome of such additions is often influenced by the steric hindrance imposed by the adjacent diethoxyacetyl substituent.

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols, and the addition of cyanide to form cyanohydrins.

Condensation reactions, such as the aldol (B89426) condensation, can also occur at the α-position of the cyclopentanone. In the presence of a base, the enolate of 2-(2,2-diethoxyacetyl)cyclopentan-1-one can react with aldehydes or ketones to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones. For instance, the self-condensation of cyclopentanone can lead to the formation of 2-cyclopentylidenecyclopentanone. nih.gov Similarly, Knoevenagel condensation with active methylene (B1212753) compounds is a plausible transformation. nih.gov

Table 1: Illustrative Nucleophilic Addition and Condensation Reactions

Reaction Type Nucleophile/Reagent Product Type Notes
Grignard Reaction RMgX Tertiary alcohol Forms a new C-C bond at the carbonyl carbon.
Aldol Condensation Aldehyde/Ketone, Base β-Hydroxy ketone Can undergo dehydration to form an enone.
Knoevenagel Condensation Active Methylene Compound, Base α,β-Unsaturated dicarbonyl A classic C-C bond-forming reaction.
Wittig Reaction Phosphonium ylide Alkene Converts the carbonyl group into a C=C double bond.

Enolization and Related α-Functionalization Pathways

The protons on the carbon atoms alpha to the cyclopentanone carbonyl (C2 and C5) are acidic and can be removed by a base to form an enolate. The enolate of this compound can then act as a nucleophile in a variety of α-functionalization reactions.

Alkylation, for instance, can be achieved by treating the enolate with an alkyl halide, introducing an alkyl group at the α-position. The regioselectivity of this reaction (alkylation at C2 vs. C5) would depend on the reaction conditions, such as the choice of base and temperature. Halogenation can also be performed at the α-position using electrophilic halogen sources.

Oxidative and Reductive Transformations of the Carbonyl Group

The carbonyl group of the cyclopentanone can undergo both oxidation and reduction.

Reduction of the ketone to a secondary alcohol is a common transformation. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can be influenced by the directing effect of the neighboring diethoxyacetyl group.

Oxidative cleavage of the cyclopentanone ring is also a possibility, though it typically requires harsher conditions. Strong oxidizing agents can cleave the C-C bond adjacent to the carbonyl group, leading to the formation of a dicarboxylic acid. For example, the oxidation of cyclopentanone can yield glutaric acid. google.com

Table 2: Examples of Oxidative and Reductive Transformations

Transformation Reagent Product Type
Reduction NaBH₄ or LiAlH₄ Secondary alcohol
Oxidative Cleavage Strong oxidizing agent (e.g., KMnO₄, HNO₃) Dicarboxylic acid

Transformations at the Diethoxyacetal Functionality

The diethoxyacetal group is generally stable under neutral and basic conditions but is sensitive to acid.

Acetal (B89532) Hydrolysis and Derivatization Strategies

Under acidic conditions, the diethoxyacetal can be hydrolyzed to reveal a glyoxalyl group (-COCHO). This deprotection strategy is a key transformation, as it unmasks a highly reactive α-ketoaldehyde functionality, which can then participate in a variety of subsequent reactions, such as cyclizations and condensations. The hydrolysis of acetals is a well-established reaction in organic chemistry.

The acetal can also be derivatized. For example, transacetalization can occur in the presence of a different alcohol and an acid catalyst, leading to the formation of a new acetal.

Reactions of Activated Acetal Positions

While less common, reactions can sometimes be initiated at the carbon atom of the acetal. For instance, radical reactions could potentially be initiated at this position under specific conditions.

Cyclopentane (B165970) Ring Reactivity and Modifications

The five-membered carbocyclic ring of this compound is a key site for potential structural modifications.

Ring Expansion and Contraction Methodologies

Ring expansion of cyclopentanones to cyclohexanones is a well-established transformation in organic synthesis. Common methods that could theoretically be applied to this compound include the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 2-amino-1-hydroxymethylcyclopentane derivative with nitrous acid. Another potential route is the diazomethane-mediated ring expansion. Conversely, ring contraction to a cyclobutane (B1203170) derivative, while less common, could potentially be achieved through photochemical rearrangements or Favorskii-type rearrangements under specific conditions.

Cycloaddition Reactions Involving the Cyclopentanone Core

The cyclopentanone ring itself does not readily participate in cycloaddition reactions. However, derivatization to introduce unsaturation, for example, by conversion to a cyclopentenone, would open pathways for various cycloadditions. A resulting α,β-unsaturated ketone could act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. Photochemical [2+2] cycloadditions with alkenes could also be envisioned.

Multi-site and Cascade Reactions of the Chemical Compound

The presence of multiple reactive sites—the cyclopentanone carbonyl, the side-chain ketone (masked as an acetal), and the α-protons—makes this compound a candidate for complex multi-site and cascade reactions.

Chemoselective Reactivity Control in Complex Systems

Achieving chemoselectivity would be a critical challenge in any transformation involving this compound. The two carbonyl groups (one protected as an acetal) have different steric and electronic environments. Selective deprotection of the acetal would allow for differential reactivity. For instance, the less hindered ketone of the side chain could be targeted by nucleophiles or reducing agents while leaving the cyclopentanone carbonyl intact. The acidity of the α-protons at C2 and C5 of the cyclopentanone ring also offers avenues for selective enolate formation and subsequent alkylation or aldol reactions.

Tandem Reactions and One-Pot Syntheses

The structure of this compound is amenable to the design of tandem reactions. For example, a reaction could be initiated at one site, which then triggers a subsequent transformation at another site within the same molecule. A potential one-pot synthesis could involve the deprotection of the acetal followed by an intramolecular aldol condensation between the two ketone functionalities, leading to a bicyclic product.

Stereochemical Aspects of Reactions with this compound

The C2 position of the cyclopentanone ring is a stereocenter. Any reaction at this position or at the adjacent carbonyl group would need to consider the stereochemical outcome. Diastereoselective reactions could be achieved by employing chiral reagents or catalysts. For instance, the reduction of the cyclopentanone carbonyl could lead to two diastereomeric alcohols, and the stereoselectivity of this process would be influenced by the steric bulk of the adjacent diethoxyacetyl group and the reaction conditions. Similarly, enolate formation and subsequent reactions would need to control the stereochemistry of the newly formed stereocenters.

It is important to reiterate that the discussions above are based on general principles of organic chemistry and the known reactivity of similar structures. Specific experimental data for this compound is required to confirm these potential reaction pathways and to fully understand its chemical behavior.

Applications of 2 2,2 Diethoxyacetyl Cyclopentan 1 One As a Synthetic Building Block

Role in the Total Synthesis of Complex Organic Molecules

There is a lack of specific documented evidence for the use of 2-(2,2-diethoxyacetyl)cyclopentan-1-one as a key starting material or intermediate in the total synthesis of complex organic molecules.

A thorough review of scientific databases and chemical literature did not reveal any specific instances of this compound being utilized as a direct precursor in the total synthesis of natural products. General synthetic routes to natural products containing cyclopentane (B165970) moieties often employ other starting materials.

While cyclopentanone (B42830) derivatives are known to be versatile intermediates for the synthesis of various heterocyclic compounds, no specific examples detailing the conversion of this compound into heterocyclic structures were found in the surveyed literature. General methods for the synthesis of fused heterocyclic systems often involve reactions like cyclization, but the application of these methods to this specific compound is not explicitly described.

Derivatization for Novel Chemical Entities

The synthesis of functionalized cyclopentanone derivatives is a significant area of organic chemistry. However, literature specifically detailing the use of this compound as a scaffold for the construction of highly functionalized cyclopentanones is sparse.

The synthesis of chiral compounds from prochiral starting materials is a fundamental aspect of asymmetric synthesis. While this compound is a prochiral molecule, no specific studies detailing its use in the synthesis of chiral compounds through methods such as asymmetric reduction or enantioselective alkylation were identified.

Mechanistic Investigations and Theoretical Studies of 2 2,2 Diethoxyacetyl Cyclopentan 1 One

Structure-Reactivity Relationships within the Chemical Compound Class

The reactivity of 2-(2,2-diethoxyacetyl)cyclopentan-1-one and related 2-acyl-cyclopentanones is intricately governed by a combination of electronic and steric factors. These factors influence the compound's keto-enol tautomerism, the acidity of the α-proton, and the susceptibility of the carbonyl carbons to nucleophilic attack. Understanding these relationships is crucial for predicting the chemical behavior of this class of compounds and for designing synthetic strategies.

The core reactivity of 2-acyl-cyclopentanones revolves around the chemistry of the β-dicarbonyl moiety. The presence of two carbonyl groups flanking a methylene (B1212753) group results in a unique electronic environment that dictates the molecule's behavior in various chemical transformations.

Keto-Enol Tautomerism

A key characteristic of β-dicarbonyl compounds, including this compound, is their ability to exist as an equilibrium mixture of keto and enol tautomers. libretexts.org The position of this equilibrium is highly dependent on the nature of the substituents on the acyl group and the cyclopentanone (B42830) ring, as well as the solvent.

In the case of this compound, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group. libretexts.org Furthermore, the resulting conjugated system contributes to the stability of the enol tautomer. youtube.com

The equilibrium between the keto and enol forms is a critical determinant of reactivity. The enol form is a nucleophile and reacts with electrophiles, while the keto form is susceptible to nucleophilic attack at the carbonyl carbons. The relative proportions of these tautomers can be influenced by the electronic properties of the substituents. Electron-withdrawing groups on the acyl side chain can increase the enol content by enhancing the acidity of the α-proton and stabilizing the enolate intermediate. researchgate.net

CompoundSubstituent (R) in 2-acyl-cyclopentanonePredominant TautomerKey Stabilizing Factors for Enol
2-Acetylcyclopentanone-CH₃KetoModerate
This compound-CH(OCH₂CH₃)₂Keto/Enol MixtureIntramolecular H-bonding, Conjugation
2,4-Pentanedione (for comparison)-CH₃ (acyclic)Enol (significant %)Strong Intramolecular H-bonding, Resonance

Acidity of the α-Proton and Enolate Formation

The proton on the carbon atom situated between the two carbonyl groups (the α-proton) in 2-acyl-cyclopentanones is significantly acidic. libretexts.org This acidity is a direct consequence of the electron-withdrawing inductive effects of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion.

The nature of the acyl group plays a pivotal role in modulating the pKa of this α-proton. Electron-withdrawing substituents on the acyl group increase the acidity of the α-proton, facilitating the formation of the enolate under basic conditions. Conversely, electron-donating groups decrease the acidity. The diethoxyacetyl group in this compound, with its two electronegative oxygen atoms, is expected to enhance the acidity of the α-proton compared to a simple alkyl group like in 2-acetylcyclopentanone.

The stability and nucleophilicity of the enolate are also influenced by steric factors. A bulky acyl group, such as the diethoxyacetyl group, can introduce steric hindrance around the enolate, potentially affecting its reactivity in subsequent reactions with electrophiles. youtube.com While the enolate is a potent nucleophile, its reactivity can be tempered by the steric demands of both the enolate itself and the reacting electrophile. youtube.com

Compound ClassSubstituent Effect on Acyl GroupEffect on α-Proton Acidity (pKa)Reactivity of Enolate
2-Acyl-cyclopentanonesElectron-withdrawingDecreases (more acidic)Stabilized, potentially less reactive
2-Acyl-cyclopentanonesElectron-donatingIncreases (less acidic)Destabilized, potentially more reactive
2-Acyl-cyclopentanonesSterically bulkyMinimal effect on acidityDecreased reactivity due to steric hindrance

Reactivity towards Nucleophiles and Electrophiles

The two carbonyl groups in 2-acyl-cyclopentanones are both electrophilic centers, susceptible to nucleophilic attack. However, their reactivity is not identical and is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in In this compound, the cyclopentanone carbonyl is a ketone, while the acetyl carbonyl is part of a more complex functional group.

The reactivity of the enolate intermediate with electrophiles is a cornerstone of the chemistry of 2-acyl-cyclopentanones. The enolate can undergo C-alkylation, C-acylation, and other related reactions. The regioselectivity of these reactions (attack at the α-carbon versus the oxygen atoms of the enolate) can be influenced by the reaction conditions, the nature of the electrophile, and the counterion of the base used.

Based on a comprehensive search of publicly available scientific literature and databases, there is no specific research data for the compound “this compound” corresponding to the detailed analytical methodologies outlined in your request. While the compound is listed in chemical supplier catalogs, confirming its existence (CAS No. 1248164-43-3) chiralen.com, no published studies detailing its structural analysis via multi-dimensional NMR, reaction monitoring applications, mass spectrometry, or specific chromatographic separations (HPLC, GC-MS) could be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested. To do so would require speculating on hypothetical data, which would not meet the required standards of scientific accuracy and would be a misrepresentation of available knowledge.

For progress on this topic, primary research would be required to generate the experimental data needed to populate the sections and subsections of the proposed article. Such research would involve:

Synthesis and Isolation: Preparing a pure sample of this compound.

NMR Spectroscopy: Acquiring high-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to unambiguously assign the chemical structure.

Mass Spectrometry: Analyzing the compound using techniques like GC-MS or LC-MS to determine its fragmentation patterns and confirm its molecular weight.

Chromatography: Developing and validating HPLC or GC methods to determine its purity and separate it from potential reactants or byproducts.

Reaction Monitoring: Utilizing these techniques, particularly NMR, to study the kinetics and mechanism of reactions involving the compound.

Without these foundational research findings, an article on the "Advanced Analytical and Spectroscopic Methodologies for this compound Research" cannot be written.

Advanced Analytical and Spectroscopic Methodologies for 2 2,2 Diethoxyacetyl Cyclopentan 1 One Research

Chromatographic Techniques for Separation and Purity Analysis

Gas Chromatography (GC)

A comprehensive search of scientific literature and chemical databases did not yield specific Gas Chromatography (GC) methodologies or research findings for the analysis of 2-(2,2-diethoxyacetyl)cyclopentan-1-one. While GC is a widely used technique for the separation and analysis of volatile and semi-volatile compounds, including related ketones and cyclopentanone (B42830) derivatives, no published studies detailing its direct application to this compound were identified.

Therefore, no data on specific GC parameters such as column type, temperature programs, detectors, or retention times for this particular compound can be provided. Further empirical research would be necessary to develop and validate a specific GC method for the analysis of this compound.

X-ray Crystallography for Solid-State Structural Analysis

Similarly, a thorough review of crystallographic databases and the scientific literature found no published X-ray crystallography data for this compound. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, this analysis is contingent on the ability to grow a suitable single crystal of the compound of interest.

As no crystallographic studies for this compound have been reported, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry from solid-state analysis is not available. The successful crystallization of this compound would be the first step required to perform such an analysis and elucidate its solid-state structure.

Future Research Directions and Perspectives for 2 2,2 Diethoxyacetyl Cyclopentan 1 One

Exploration of Novel Catalytic Systems for its Synthesis and Transformation

The synthesis and subsequent chemical transformations of 2-(2,2-diethoxyacetyl)cyclopentan-1-one represent a fertile ground for the development and application of innovative catalytic systems. The molecule, characterized by a cyclopentanone (B42830) ring and an α-dicarbonyl equivalent (protected as a diethyl acetal), offers multiple sites for catalytic intervention.

For Synthesis: Future research could focus on moving beyond classical synthetic methods, such as the acylation of cyclopentanone enolates, which often require stoichiometric amounts of strong bases and may offer limited control over stereochemistry. Promising areas for exploration include:

Organocatalytic α-Acylation: The development of chiral amine or phosphine (B1218219) catalysts could enable the direct, asymmetric α-acylation of cyclopentanone with an appropriate glyoxylate (B1226380) acetal (B89532) equivalent. This would provide an enantioselective route to chiral derivatives of the target compound, which are valuable for various applications.

Transition-Metal Catalyzed Cross-Coupling: Palladium or copper-catalyzed cross-coupling reactions between a cyclopentanone-derived enolate (or its synthetic equivalent, like a silyl (B83357) enol ether) and an acyl halide or related electrophile bearing the diethoxyacetyl moiety could offer a highly efficient and modular synthetic route.

Photoredox Catalysis: Visible-light photoredox catalysis could open up novel pathways for the synthesis of this compound through radical-based mechanisms, potentially under milder reaction conditions than traditional methods.

For Transformation: Once synthesized, the compound is a versatile building block. Novel catalytic systems could be developed to selectively transform either the cyclopentanone or the diethoxyacetyl moiety.

Catalytic ApproachPotential Transformation of this compoundResearch Goal
Asymmetric Hydrogenation Reduction of the cyclopentanone carbonyl to a hydroxyl group with high stereocontrol.Access to chiral 1,2-amino alcohols or diols after further modifications.
C-H Activation Direct functionalization of the cyclopentane (B165970) ring at positions other than the α-carbon.Development of more efficient routes to complex substituted cyclopentanoids.
Decarbonylative Coupling Removal of the ketone carbonyl and formation of a new C-C bond.A novel strategy for the synthesis of functionalized cyclopentane derivatives.

Development of Unprecedented Reactivity Modes for the Chemical Compound

The unique structural features of this compound—a cyclic ketone adjacent to a protected 1,2-dicarbonyl—suggest that it could be a substrate for developing novel chemical reactions and reactivity modes that are not readily accessible with simpler molecules.

Photochemical Reactions: The cyclopentanone moiety is a chromophore that can undergo photochemical reactions, such as Norrish Type I or Type II cleavage. Research could investigate how the α-(diethoxyacetyl) group influences these photochemical pathways, potentially leading to novel ring-opening or rearrangement reactions for the synthesis of complex acyclic structures. The acetal group could serve as a handle to direct or participate in these photochemical transformations.

Domino and Cascade Reactions: The compound is an ideal starting point for designing domino or cascade reactions. For instance, deprotection of the acetal would unveil a 1,3-dicarbonyl system, which could then participate in a series of intramolecular reactions, such as aldol (B89426) condensations or Michael additions, to rapidly construct complex polycyclic architectures.

Ring Expansion and Rearrangement Strategies: The proximity of the two carbonyl-containing groups could be exploited in novel ring-expansion methodologies. For example, treatment with specific reagents could trigger a rearrangement cascade, expanding the five-membered ring to a six- or seven-membered ring, providing access to valuable carbocyclic scaffolds.

Integration into Advanced Functional Material Precursors

The structural rigidity of the cyclopentanone core, combined with the versatile functionality of the diethoxyacetyl side chain, makes this compound a promising precursor for advanced functional materials.

Polymer Chemistry: The cyclopentanone ring can be a monomer unit in polymerization reactions. For example, it could be used to synthesize crosslinked polymers with tailored thermal and mechanical properties. The diethoxyacetyl group could be deprotected post-polymerization to introduce reactive aldehyde functionalities along the polymer backbone, which can then be used for further modifications, such as grafting other molecules or creating responsive materials. Research in this area has shown the utility of cyclopentanone derivatives in creating polymers for various applications.

Organic Electronics: Derivatives of this compound could be explored as building blocks for organic electronic materials. By incorporating aromatic or heteroaromatic units through reactions at the cyclopentanone ring or the side chain, it may be possible to synthesize novel organic semiconductors, liquid crystals, or photochromic materials.

Material ClassPotential Role of this compound DerivativeDesired Property
Crosslinked Polymers As a monomer or crosslinking agent.Enhanced thermal stability and mechanical strength.
Functional Gels As a precursor for stimuli-responsive hydrogels or organogels.pH or light-responsive swelling/shrinking behavior.
Organic Semiconductors As a core scaffold for π-conjugated systems.Tunable electronic properties for use in transistors or solar cells.

Interdisciplinary Research Opportunities in Chemical Synthesis and Methodology

The study of this compound is not confined to synthetic and materials chemistry but also opens doors to interdisciplinary research.

Chemical Biology: The compound could serve as a scaffold for the synthesis of novel bioactive molecules. The cyclopentane ring is a common motif in natural products with interesting biological activities. By modifying the side chain and the ring, libraries of compounds could be generated and screened for potential therapeutic applications.

Computational Chemistry: The conformational properties and reactivity of this molecule could be studied using computational methods. Theoretical calculations could help in understanding the mechanisms of its reactions, predicting the outcomes of new transformations, and designing novel catalysts for its synthesis and functionalization. This synergy between experimental and computational chemistry would accelerate the exploration of its chemical space.

Sustainable Chemistry: Future research could focus on developing green and sustainable methods for the synthesis of this compound, for example, by using biomass-derived starting materials. Cyclopentanone itself can be derived from renewable resources, making this an attractive area for research in sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(2,2-Diethoxyacetyl)cyclopentan-1-one in a laboratory setting?

  • Methodology : A plausible route involves the acetylation of cyclopentanone with diethoxyacetyl chloride under basic conditions (e.g., using pyridine as a catalyst). Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Key intermediates should be monitored using thin-layer chromatography (TLC) and characterized by 1H^1H-NMR and IR spectroscopy to confirm the diethoxyacetyl group incorporation .
  • Critical Analysis : Compare yields and purity across solvent systems (e.g., dichloromethane vs. THF) to optimize reaction efficiency.

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–10) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS and track functional group integrity using 13C^13C-NMR. The diethoxyacetyl group is prone to hydrolysis under acidic conditions; quantify degradation products like cyclopentanone and diethoxyacetic acid .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life at ambient conditions.

Q. What spectroscopic techniques are most effective for confirming the identity of this compound?

  • Methodology :

  • 1H^1H-NMR : Expect signals for the cyclopentanone carbonyl (δ2.52.7\delta \approx 2.5–2.7 ppm) and diethoxyacetyl protons (δ1.21.4\delta \approx 1.2–1.4 ppm for CH3_3, δ3.54.0\delta \approx 3.5–4.0 ppm for OCH2_2) .
  • IR Spectroscopy : Look for strong carbonyl stretches (ν17001750cm1\nu \approx 1700–1750 \, \text{cm}^{-1}) and ether C-O bonds (ν11001250cm1\nu \approx 1100–1250 \, \text{cm}^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+^+ at m/z=228.1m/z = 228.1 (C11_{11}H18_{18}O4_4).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on the electrophilicity of the carbonyl carbon in the diethoxyacetyl group. Compare with experimental kinetics (e.g., reaction with amines or Grignard reagents) to validate computational models .
  • Contradiction Resolution : If experimental rates deviate from predictions, re-evaluate solvent effects or protonation states in simulations.

Q. What strategies can resolve contradictory spectral data (e.g., unexpected 1H^1H-NMR splitting) for derivatives of this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign coupling patterns and identify diastereotopic protons in the cyclopentanone ring.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or conformational isomerism .
  • Dynamic NMR : Probe temperature-dependent splitting to detect slow conformational exchange.

Q. How does the diethoxyacetyl moiety influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Simulate binding poses with proteins (e.g., cytochrome P450) using software like AutoDock. Highlight hydrogen bonding between the ether oxygens and active-site residues.
  • In Vitro Assays : Measure inhibition constants (KiK_i) against target enzymes and correlate with computational predictions .
    • Advanced Tip : Synthesize analogs with modified alkoxy groups (e.g., methoxy vs. ethoxy) to isolate electronic vs. steric effects.

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to investigate the hydrolysis of the diethoxyacetyl group in aqueous media?

  • Protocol :

Prepare buffered solutions (pH 1–12) and monitor hydrolysis via UV-Vis spectroscopy (tracking carbonyl absorbance decay).

Use pseudo-first-order kinetics under excess H2_2O. Calculate rate constants (kobsk_{\text{obs}}) and plot vs. pH to identify acid/base-catalyzed regimes.

Employ 18O^{18}O-labeling experiments to confirm nucleophilic attack mechanisms .

Q. What statistical methods are appropriate for analyzing variability in synthetic yield across multiple batches?

  • Approach : Apply ANOVA to assess significance of factors (e.g., solvent polarity, temperature). Use Tukey’s HSD post-hoc test for pairwise comparisons. Report confidence intervals (95%) for mean yields .

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